molecular formula C20H20N4O2 B10863199 7-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

7-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10863199
M. Wt: 348.4 g/mol
InChI Key: DOQQCAWZBXRJEZ-UHFFFAOYSA-N
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Description

7-(2-FURYLMETHYL)-3-(2-METHOXYPHENYL)-5,6-DIMETHYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE: is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-FURYLMETHYL)-3-(2-METHOXYPHENYL)-5,6-DIMETHYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-Furylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 2-furylmethanol and a suitable catalyst.

    Attachment of the 2-Methoxyphenyl Group: This step may involve a Suzuki coupling reaction between a boronic acid derivative of 2-methoxyphenyl and a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the imine group to an amine can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (for hydrogenation), Lewis acids (for Friedel-Crafts reactions).

Major Products

    Oxidation Products: Carboxylic acids or aldehydes derived from the furylmethyl group.

    Reduction Products: Amines derived from the imine group.

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 7-(2-FURYLMETHYL)-3-(2-METHOXYPHENYL)-5,6-DIMETHYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it acts on receptors, it could mimic or block the natural ligand, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    7-(2-FURYLMETHYL)-3-(2-HYDROXYPHENYL)-5,6-DIMETHYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE: Similar structure but with a hydroxyl group instead of a methoxy group.

    7-(2-FURYLMETHYL)-3-(2-CHLOROPHENYL)-5,6-DIMETHYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE: Contains a chlorine atom on the phenyl ring.

Uniqueness

The presence of the methoxy group in 7-(2-FURYLMETHYL)-3-(2-METHOXYPHENYL)-5,6-DIMETHYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE can influence its electronic properties and reactivity, making it unique compared to its analogs. This can result in different biological activities and chemical behaviors, which are valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

7-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C20H20N4O2/c1-13-14(2)23(11-15-7-6-10-26-15)20-18(13)19(21)24(12-22-20)16-8-4-5-9-17(16)25-3/h4-10,12,21H,11H2,1-3H3

InChI Key

DOQQCAWZBXRJEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)C3=CC=CC=C3OC)CC4=CC=CO4)C

Origin of Product

United States

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